9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of pyrazolobenzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and condensation.
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Step 1: Nucleophilic Substitution
- Reactants: 4-chlorophenyl bromide and 4-(propan-2-yloxy)phenylamine
- Conditions: Solvent (e.g., DMF), base (e.g., K2CO3), temperature (e.g., 80°C)
- Product: Intermediate compound with substituted aromatic rings
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Step 2: Cyclization
- Reactants: Intermediate compound from Step 1
- Conditions: Cyclization agent (e.g., POCl3), temperature (e.g., 100°C)
- Product: Pyrazolobenzoxazine core structure
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Step 3: Bromination
- Reactants: Pyrazolobenzoxazine core structure
- Conditions: Brominating agent (e.g., NBS), solvent (e.g., CHCl3), temperature (e.g., room temperature)
- Product: Final compound “this compound”
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the pyrazole moiety.
Reduction: Reduction reactions could target the bromine or chlorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as THF or ethanol.
Substitution: Reagents like NaOH or HCl in polar solvents like water or methanol.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or polymers.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of “9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
- Structural Features : The presence of both bromine and chlorine substituents, along with the pyrazolobenzoxazine core, makes it unique.
- Biological Activity : Its specific combination of substituents may result in unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C25H22BrClN2O2 |
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Molecular Weight |
497.8 g/mol |
IUPAC Name |
9-bromo-5-(4-chlorophenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22BrClN2O2/c1-15(2)30-20-10-5-16(6-11-20)22-14-23-21-13-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h3-13,15,23,25H,14H2,1-2H3 |
InChI Key |
QDPXEUPAMWBUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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